(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
Overview
Description
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is a chemical compound synthesized through the condensation of 2,3-dimethoxybenzaldehyde with nitromethane. This reaction is facilitated by microwave irradiation and does not require a solvent, which may contribute to a more environmentally friendly and efficient synthesis process .
Synthesis Analysis
The synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is achieved using a solvent-free microwave irradiation technique, which is a modern method known for reducing reaction times and improving yields. The absence of solvent in the reaction not only simplifies the purification process but also reduces the environmental impact of the synthesis. The trans configuration of the hydrogen atoms in the nitroalkenyl group is a notable feature of the synthesized compound .
Molecular Structure Analysis
The molecular structure of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is characterized by a dihedral angle of 23.90° between the mean planes of the benzene ring and the nitroalkenyl group. This indicates a certain degree of conjugation and planarity in the molecule, which could influence its electronic properties and reactivity .
Chemical Reactions Analysis
While the specific chemical reactions of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene are not detailed in the provided papers, the presence of the nitrovinyl group suggests that it could participate in further chemical transformations. This functional group is known to be reactive and could potentially undergo addition reactions or serve as a precursor for more complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene are not extensively discussed in the provided papers. However, the molecular structure suggests that the compound could exhibit interesting optical and electronic properties due to the conjugated system and the electron-withdrawing nitro group. These properties could be further investigated using computational methods or spectroscopic techniques .
Scientific Research Applications
Overcharge Protection in Lithium-Ion Batteries
[(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene] has been studied for its role as a redox shuttle additive for overcharge protection in lithium-ion batteries. This application is crucial for enhancing battery safety and efficiency. The compound, alongside others in its class, was found to improve overcharging tolerance, demonstrating potential for widespread use in energy storage technologies (Ren Chun, 2012).
Synthesis of Novel Compounds via Heck Reaction
The Heck reaction has been employed to synthesize novel compounds involving (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene derivatives, highlighting the chemical's significance in organic synthesis. Such methodologies facilitate the creation of materials with potential applications in supramolecular chemistry, offering a pathway to develop new metal-organic frameworks and other complex molecular structures (Diego Alzate, J. Hinestroza, César A. Sierra, 2013).
Photoluminescent Properties for Optical Applications
Research into segmented oligo-polyphenylenevinylene copolymers incorporating derivatives of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene has revealed unique photoluminescent properties. These materials exhibit potential for use in optical devices due to their distinct fluorescence emission characteristics, which are tunable through molecular design. This application underscores the compound's relevance in developing advanced photonic materials (César A. Sierra, P. M. Lahti, 2004).
Chemical Defense Mechanisms in Millipedes
An interesting biological application of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene derivatives involves their role as chemical defense compounds in millipedes. These substances are part of the allomone mixtures produced by certain species to deter predators, highlighting the compound's significance beyond purely synthetic applications and into the realm of natural product chemistry and ecological interactions (Y. Kuwahara, T. Tanabe, Y. Asano, 2017).
properties
IUPAC Name |
1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZSDMKKDTNHZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene | |
CAS RN |
2815-67-0, 37630-20-9 | |
Record name | NSC184401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC93685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trans-2,3-dimethoxy-beta-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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